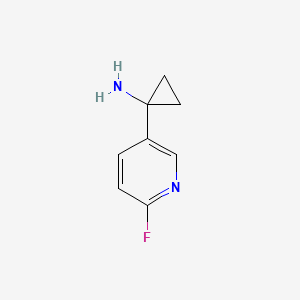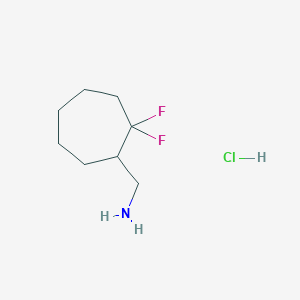![molecular formula C13H15NS B13534724 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring attached to a benzo[b]thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction between 2-iodothiophenol and pyrrolidine . This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzo[b]thiophene ring, leading to the formation of dihydrobenzo[b]thiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[b]thiophenes.
Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.
科学研究应用
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural features.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzo[b]thiophene core but differ in the substituents attached to the ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents or additional functional groups.
Uniqueness
2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C13H15NS |
|---|---|
分子量 |
217.33 g/mol |
IUPAC 名称 |
2-(1-benzothiophen-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C13H15NS/c1-2-6-13-12(5-1)10(9-15-13)8-11-4-3-7-14-11/h1-2,5-6,9,11,14H,3-4,7-8H2 |
InChI 键 |
FYTLLKFBDMJVDO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CC2=CSC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
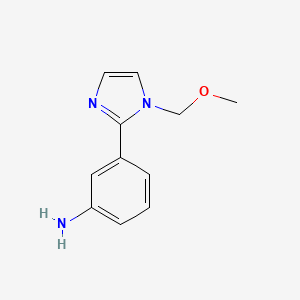

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)
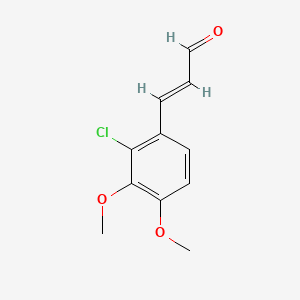
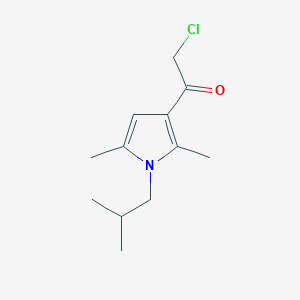
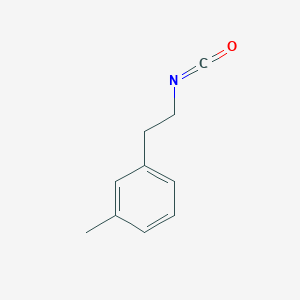
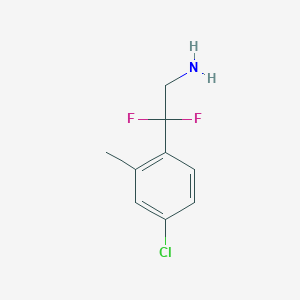
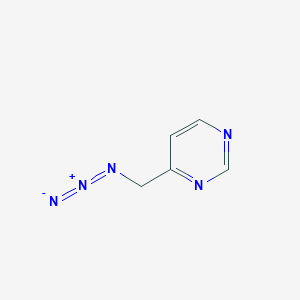
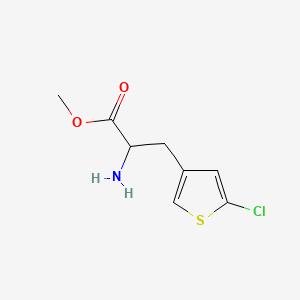
![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)
